Ethyl 3-bromo-5-iodo-4-methylbenzoate
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Overview
Description
Ethyl 3-bromo-5-iodo-4-methylbenzoate is an organic compound with the molecular formula C10H10BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and a methyl group. This compound is used in various chemical reactions and research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-iodo-4-methylbenzoate typically involves the esterification of 3-bromo-5-iodo-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-iodo-4-methylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of 3-bromo-5-iodo-4-methylbenzoic acid.
Reduction: Formation of 3-bromo-5-iodo-4-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 3-bromo-5-iodo-4-methylbenzoate is used in several scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-iodo-4-methylbenzoate involves its interaction with various molecular targets. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-4-iodo-5-methylbenzoate
- Ethyl 3-chloro-5-iodo-4-methylbenzoate
- Ethyl 3-bromo-5-fluoro-4-methylbenzoate
Uniqueness
Ethyl 3-bromo-5-iodo-4-methylbenzoate is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. The combination of these halogens allows for selective functionalization and diverse chemical transformations .
Properties
Molecular Formula |
C10H10BrIO2 |
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Molecular Weight |
368.99 g/mol |
IUPAC Name |
ethyl 3-bromo-5-iodo-4-methylbenzoate |
InChI |
InChI=1S/C10H10BrIO2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3 |
InChI Key |
RQAAXPMTPDWSHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)C)Br |
Origin of Product |
United States |
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